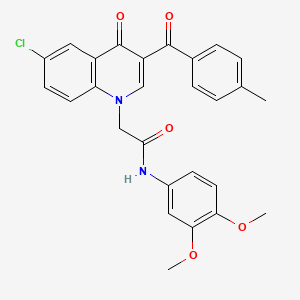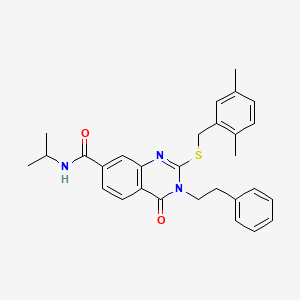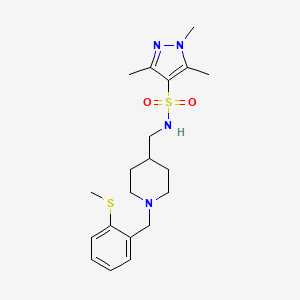
(1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solution
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solution, also known as Boc-pyrrolidine-ZnI2, is a chemical compound that has been widely used in scientific research applications. This solution is synthesized by the reaction between (1-tert-butoxycarbonylpyrrolidin-2-yl)methyl chloride and zinc iodide. The resulting solution has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 is not fully understood, but it is believed to act as a Lewis acid catalyst in organic synthesis reactions. The highly reactive zinc ion in the solution is thought to coordinate with the electron-rich centers of organic molecules, facilitating the formation of new chemical bonds.
Biochemical and Physiological Effects
(1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 has been shown to have a variety of biochemical and physiological effects. In one study, it was found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 may have potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 is its high reactivity, which makes it a valuable tool for organic synthesis reactions. However, this reactivity also makes it highly reactive and potentially dangerous if not handled properly. Additionally, the high cost of the reagent may limit its use in some research applications.
Direcciones Futuras
There are many potential future directions for research involving (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2. One area of interest is in the development of new organic synthesis reactions using this reagent. Additionally, the potential therapeutic applications of (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 in the treatment of neurological disorders warrant further investigation. Finally, the development of new and safer methods for handling this highly reactive solution may also be an area of future research.
Métodos De Síntesis
The synthesis of (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 involves the reaction of (1-tert-butoxycarbonylpyrrolidin-2-yl)methyl chloride with zinc iodide. The reaction is typically carried out in anhydrous conditions, using a solvent such as tetrahydrofuran or diethyl ether. The resulting solution is a colorless to yellow liquid that is highly reactive and must be handled with care.
Aplicaciones Científicas De Investigación
(1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 has been used in a wide range of scientific research applications. One of the most common uses of this solution is in the synthesis of complex organic molecules. The highly reactive nature of (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 makes it an ideal reagent for a variety of organic synthesis reactions.
Propiedades
IUPAC Name |
tert-butyl 2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI.Zn/c1-8-6-5-7-11(8)9(12)13-10(2,3)4;;/h8H,1,5-7H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWQBXKBUWOPNQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)

![4-butyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2574291.png)
![Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B2574293.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)



![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2574305.png)
![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)